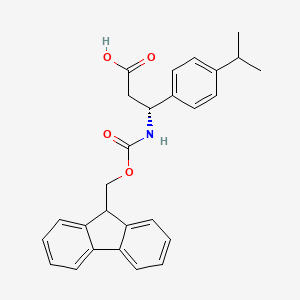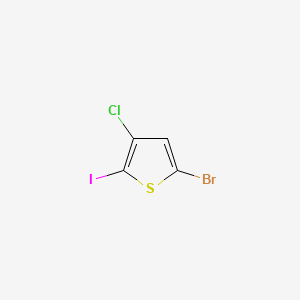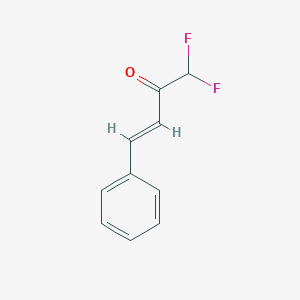
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-isopropylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yl)phenyl]propanoic acid is a complex organic compound with a unique structure. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains an isopropyl-substituted phenyl group, adding to its structural complexity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yl)phenyl]propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions.
Coupling Reaction: The protected amino acid is then coupled with the isopropyl-substituted phenyl group using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Deprotection: The Fmoc group is removed using a base like piperidine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, coupling, and deprotection efficiently, ensuring high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Various substituted aromatic compounds.
科学研究应用
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Serves as a building block in the study of protein structure and function.
Industry: Used in the production of specialized polymers and materials.
作用机制
The mechanism of action of this compound largely depends on its application. In peptide synthesis, the Fmoc group protects the amino group, allowing for selective reactions at other sites. The isopropyl-substituted phenyl group can interact with various molecular targets, influencing the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
Fmoc-protected amino acids: These compounds also feature the Fmoc protecting group but differ in the side chains attached to the amino acid.
Isopropyl-substituted phenyl compounds: These compounds share the isopropyl-substituted phenyl group but lack the Fmoc protection.
Uniqueness
What sets (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yl)phenyl]propanoic acid apart is the combination of the Fmoc protecting group and the isopropyl-substituted phenyl group. This unique structure makes it particularly useful in peptide synthesis, offering both protection and reactivity in a single molecule.
属性
分子式 |
C27H27NO4 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C27H27NO4/c1-17(2)18-11-13-19(14-12-18)25(15-26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30)/t25-/m1/s1 |
InChI 键 |
DMJJRJTVYCLVAS-RUZDIDTESA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Methyl-3-[(thiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13535110.png)


![3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride](/img/structure/B13535135.png)



